Electronic Modulation: Enhanced Acidity (pKa) Relative to Unsubstituted Parent
The introduction of a para-fluoro substituent increases the acidity of the sulfonamide NH proton relative to the unsubstituted parent N‑phenylbenzenesulfonamide. This is evidenced by a predicted pKa of 11.09 ± 0.30 for the 4‑fluoro compound , whereas the unsubstituted N‑phenylbenzenesulfonamide exhibits a higher pKa (weaker acidity), as demonstrated in solvent‑dependent dissociation studies [1]. The increased acidity facilitates deprotonation at physiological pH, a critical determinant for coordination to the zinc ion in carbonic anhydrase active sites.
| Evidence Dimension | Sulfonamide NH Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 11.09 ± 0.30 (predicted) |
| Comparator Or Baseline | N-Phenylbenzenesulfonamide (unsubstituted): Higher pKa (weaker acid) [1] |
| Quantified Difference | Lower pKa for 4-fluoro analog, indicating enhanced acidity. |
| Conditions | Predicted pKa from ChemicalBook; comparative acidity order established in water, DMSO, and acetonitrile [1] |
Why This Matters
Lower pKa enhances zinc‑binding capability in metalloenzyme targets (e.g., carbonic anhydrases), a key differentiator for procurement when designing or optimizing sulfonamide‑based inhibitors.
- [1] Semantic Scholar. (n.d.). Analysis of substituent and solvent effects on dissociation of N-phenylbenzenesulphonamides. Retrieved from https://www.semanticscholar.org/paper/Analysis-of-substituent-and-solvent-effects-on-of-N/. View Source
